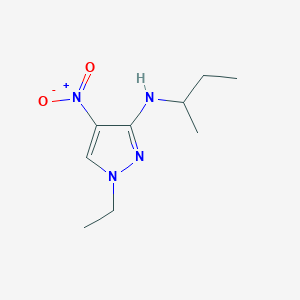

N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine

Description

N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at position 4, an ethyl substituent at position 1, and a secondary butylamine group at position 3 of the pyrazole ring (Fig. 1). Its structural analogs, such as tert-butyl and aryl-substituted pyrazoles, have been studied for their roles in enzyme inhibition and antimicrobial activity, highlighting the importance of substituent positioning .

Properties

IUPAC Name |

N-butan-2-yl-1-ethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-4-7(3)10-9-8(13(14)15)6-12(5-2)11-9/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSBNBFVCKCIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NN(C=C1[N+](=O)[O-])CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with sec-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The secondary butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used as reducing agents.

Substitution: Alkyl halides or sulfonates can be used in the presence of a base such as sodium hydride.

Major Products Formed:

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

b. Anti-inflammatory Effects

Compounds with pyrazole structures have been reported to exhibit anti-inflammatory properties. The presence of the nitro group may contribute to the modulation of inflammatory responses, making this compound a candidate for developing anti-inflammatory drugs .

c. Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation is a factor, such as diabetes and hypertension. Inhibitors of certain kinases have shown promise in treating these conditions, and pyrazole derivatives are often explored for this purpose .

Agricultural Applications

a. Pesticidal Properties

There is growing interest in using this compound as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against various pests and pathogens affecting crops. Their mechanism often involves disrupting biological processes in pests, leading to mortality or reduced reproductive capacity .

b. Plant Growth Regulators

Research has suggested that certain pyrazole compounds can act as plant growth regulators, enhancing growth rates or resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .

Materials Science

a. Functional Materials Development

this compound can serve as a building block for synthesizing new functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the modification of physical properties like conductivity and thermal stability, which are crucial in developing advanced materials for electronics and coatings .

b. Coordination Chemistry

The compound's ability to form complexes with metal ions opens avenues for its use in coordination chemistry. Such complexes can exhibit unique catalytic properties or enhanced stability, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. The secondary butyl and ethyl groups may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Key Observations :

- Nitro Group Position : The target’s nitro group at position 4 (vs. position 5 in ) may increase electrophilicity, favoring nucleophilic aromatic substitution reactions.

- sec-Butyl vs.

- Ethyl at Position 1 : Compared to bulkier substituents (e.g., tosyl or aryl groups), the ethyl group may reduce steric clashes in biological targets, enhancing binding kinetics .

Comparison :

- The target compound’s synthesis likely requires nitration at position 4 and selective alkylation at position 1, but direct protocols are absent in the evidence.

- Amide coupling (HBTU/DIPEA) used in contrasts with copper-catalyzed methods in , suggesting divergent strategies for amine functionalization.

Physicochemical Properties

Notes:

- *Estimated LogP for the target compound is based on substituent contributions (nitro: +0.2, sec-butyl: +1.5, ethyl: +0.5).

- Lower LogP vs. SI112 suggests better aqueous solubility, critical for drug delivery.

Biological Activity

N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a nitro group at position 4, and sec-butyl and ethyl groups at positions 1 and 3, respectively. This unique arrangement contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to its structural properties:

- Nitro Group : The nitro group can participate in redox reactions, which may lead to the formation of reactive intermediates that interact with cellular components.

- Pyrazole Ring : The pyrazole moiety is known for its ability to bind to enzymes and receptors, potentially inhibiting their activity.

- Alkyl Substituents : The sec-butyl and ethyl groups may enhance the compound's lipophilicity, influencing its bioavailability and binding affinity to target proteins .

Anticancer Potential

Research into pyrazole derivatives has highlighted their anticancer properties. For example, compounds based on the pyrazole scaffold have demonstrated antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The specific anticancer activity of this compound remains to be fully elucidated but is supported by the general trends observed in related compounds.

Study on Antitumor Activity

A recent study synthesized various pyrazole derivatives and evaluated their antitumor activities. Among these, compounds containing the 1H-pyrazole structure were noted for their ability to inhibit growth in multiple cancer types. The study indicated that modifications in the substituents significantly affected the potency of these compounds .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Lung Cancer | 5.0 | |

| Compound B | Breast Cancer | 2.5 | |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition Studies

Another area of investigation involves enzyme inhibition, particularly regarding cyclooxygenase (COX) enzymes. Pyrazole derivatives have been shown to inhibit COX activity, which is crucial in inflammatory processes. Although specific data on this compound is not available, its structural characteristics suggest it could exhibit similar inhibitory effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing nitro-substituted pyrazole derivatives like N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrazole cores. For example, nitro groups can be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄) or through condensation reactions using nitro-substituted intermediates. A common approach involves phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to activate carbonyl groups, followed by nucleophilic substitution with amines (e.g., sec-butylamine) . Post-synthesis, purification via recrystallization (e.g., ethanol) ensures product homogeneity .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl and sec-butyl substituents) and nitro group positioning. Aromatic protons in pyrazole rings typically appear at δ 7.5–8.5 ppm .

- ESI–MS : Confirms molecular weight and fragmentation patterns. For example, [M+H]⁺ peaks should align with the compound’s exact mass .

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹) .

Q. How can reaction conditions be optimized to improve yields in pyrazole amine synthesis?

- Methodological Answer : Key variables include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions .

- Temperature Control : Exothermic nitration steps require cooling (0–5°C) to avoid byproducts .

- Catalyst Use : Acidic/basic catalysts (e.g., acetic acid in condensation reactions) improve regioselectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for nitro-pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is definitive for confirming substituent positions and bond lengths. Tools like SHELXL refine crystal structures by analyzing intensity data and minimizing R-factors . For example, the nitro group’s planarity with the pyrazole ring can be validated via torsion angles . When discrepancies arise (e.g., NMR vs. SXRD), cross-validate with computational methods like Density Functional Theory (DFT) to model electronic environments .

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolves tautomerism or rotational barriers (e.g., sec-butyl group conformers) by variable-temperature studies .

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish overlapping signals in crowded spectra .

- Hybrid Approaches : Combine experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) to validate assignments .

Q. How can computational chemistry predict reactivity and regioselectivity in nitro-pyrazole systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G* basis set) to evaluate frontier orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive regions (e.g., nitro group’s electron-withdrawing effect) .

- Kinetic Studies : Simulate reaction pathways (e.g., nitration vs. alkylation) using transition state theory to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.